MES sodium salt

Catalog No.
S656586
CAS No.
71119-23-8
M.F
C6H13NNaO4S
M. Wt
218.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MES sodium salt

CAS Number

71119-23-8

Product Name

MES sodium salt

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate

Molecular Formula

C6H13NNaO4S

Molecular Weight

218.23 g/mol

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);

InChI Key

SADPCIINLASURY-UHFFFAOYSA-N

SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]

Synonyms

SODIUM 2-MORPHOLINOETHANESULFONATE;sodium 4-morpholin-1-ylethylsulphonate;4-morpholineethanesulfonic acid sodium salt;2-MORPHOLINOETHANESULFONIC ACID SODIUM SALT;2-(N-MORPHOLINO)ETHANESULFONIC ACID, NA;2-(N-MORPHOLINO)ETHANESULFONIC ACID SODIUM SALT;

Canonical SMILES

C1COCCN1CCS(=O)(=O)O.[Na]

Isomeric SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]

MES sodium salt, chemically known as 2-(N-Morpholino)ethanesulfonic acid sodium salt, is a zwitterionic buffer commonly used in biological and biochemical research. It is characterized by its ability to maintain a stable pH within a specific range, typically between 5.5 and 6.7, making it particularly useful for experiments involving proteins and nucleic acids. The compound appears as a white powder and has a molecular weight of 217.2 g/mol .

MES primarily functions as a buffer in biological research. It maintains a stable pH environment within a specific range, crucial for optimal activity of enzymes, proteins, and other biomolecules. By mitigating drastic pH fluctuations, MES ensures the proper functioning of biological processes in vitro experiments and cell culture applications [].

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling MES [].
  • Potential respiratory irritant: Use MES in a well-ventilated area to avoid inhalation [].
, making it an ideal choice for sensitive assays. Interaction studies have shown that MES does not significantly affect enzyme kinetics or nucleic acid hybridization processes, thereby preserving the integrity of experimental results . Additionally, its low toxicity profile allows for safe use in cellular studies.

In biological contexts, MES sodium salt plays a vital role as a buffering agent. It is particularly effective in applications involving enzymes and nucleic acids, where maintaining a stable pH is critical for optimal activity and stability. Studies have shown that MES sodium salt does not exhibit significant toxicity to cells and can be used safely in various biological assays . Its compatibility with DNA and RNA hydrolysis enzymes further underscores its utility in molecular biology research .

The synthesis of MES sodium salt involves the reaction of morpholine with ethanesulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate. The general reaction can be summarized as follows:

  • Formation of MES:
    Morpholine+Ethanesulfonic AcidMES 2 N Morpholino ethanesulfonic acid \text{Morpholine}+\text{Ethanesulfonic Acid}\rightarrow \text{MES 2 N Morpholino ethanesulfonic acid }
  • Neutralization:
    MES+NaOHMES Sodium Salt\text{MES}+\text{NaOH}\rightarrow \text{MES Sodium Salt}

This method yields a high-purity product suitable for laboratory applications .

MES sodium salt is widely utilized in various fields:

  • Biochemistry: As a buffer in enzyme assays and protein purification.
  • Molecular Biology: In PCR (Polymerase Chain Reaction) and other nucleic acid manipulations.
  • Cell Culture: To maintain appropriate pH levels in culture media.
  • Pharmaceutical Research: In drug formulation and stability studies .

Several compounds share similar buffering properties with MES sodium salt. Below is a comparison highlighting their unique characteristics:

Compound NameChemical StructurepKa RangeUnique Features
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid)C8_8H18_18N2_2O4_4S7.5-8.0Excellent solubility; commonly used in cell culture
Tris (tris(hydroxymethyl)aminomethane)C4_4H11_11NO3_37.0-9.0High buffering capacity at physiological pH; widely used in molecular biology
PBS (Phosphate Buffered Saline)Variable (contains phosphates)7.2-7.4Commonly used in immunology; contains salts that maintain osmotic balance
ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid)C4_4H9_9N3_3O3_3S6.9-7.5Suitable for biological applications; less volatile than other buffers

While all these compounds serve as buffers, MES sodium salt stands out due to its effective buffering capacity at lower pH levels, making it particularly suitable for experiments involving delicate biological systems .

The adoption of MES sodium salt as a biological buffer stems from its alignment with Good’s buffer criteria, which prioritize minimal interference with biochemical processes [2] [3]. Key selection parameters include a pKa of 6.10 ± 0.02 at 25°C, enabling effective buffering between pH 5.5–6.7 [5] [6]. This range optimally matches physiological conditions for many enzymatic reactions while avoiding metal ion chelation artifacts observed in phosphate-based buffers [1] [4].

MES demonstrates exceptional aqueous solubility (≥2.3 M at 25°C) with negligible lipid membrane permeability, preventing intracellular pH disruption [3] [6]. Its zwitterionic structure confers temperature stability, exhibiting a ΔpKa/ΔT of -0.0113 units/°C—significantly lower than traditional Tris buffers [5] [7]. UV-Vis spectral analysis confirms minimal absorbance between 240–700 nm, making it ideal for spectrophotometric assays [1] [2].

Table 1: Comparative Buffer Properties

PropertyMES Sodium SaltTraditional Buffers
Effective pH Range5.5–6.7Variable
Metal Binding (log K)<1.0Up to 4.5
ΔpKa/ΔT (°C⁻¹)-0.0113-0.031
UV Cutoff (nm)<240190–300

Theoretical Models of Buffer Action in Biological Systems

The buffering mechanism of MES sodium salt operates through protonation/deprotonation of its morpholino and sulfonic acid groups. The Henderson-Hasselbalch equation models this equilibrium:

$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) $$

Where $$[\text{A}^-]$$ represents deprotonated MES and $$[\text{HA}]$$ the protonated form [2] [5]. In biological matrices, the buffer’s performance deviates from ideal solutions due to ionic strength effects described by the Davies equation:

$$ \log\gamma_{\pm} = -0.51z^2\left(\frac{\sqrt{I}}{1+\sqrt{I}} - 0.3I\right) $$

Here, $$\gamma_{\pm}$$ is the activity coefficient and $$I$$ the ionic strength [2] [7]. MES’s low charge density (zwitterionic structure) minimizes these deviations, maintaining buffer capacity ($$β$$) above 0.01 mol·L⁻¹·pH⁻¹ in physiological salt concentrations [1] [6].

Mathematical Approaches to Buffer Equilibrium

Buffer capacity optimization requires solving coupled equilibrium equations accounting for:

  • Acid-base equilibria of MES species
  • Competitive protonation from biological components
  • Ionic strength corrections

The buffer capacity ($$β$$) is calculated as:

$$ β = 2.303\left(\frac{Kw}{[\text{H}^+]^2} + [\text{H}^+] + \frac{C{\text{MES}}Ka[\text{H}^+]}{(Ka + [\text{H}^+])^2}\right) $$

Where $$Kw$$ is water’s ionization constant and $$C{\text{MES}}$$ the total buffer concentration [2] [5]. For 0.1 M MES solutions, experimental data show maximum β = 0.028 mol·L⁻¹·pH⁻¹ at pH 6.1, decreasing to 0.015 at pH 5.5 and 6.7 [6] [7].

Table 2: Temperature-Dependent pKa Values

Temperature (°C)pKaΔpKa/ΔT
156.18-0.0113
256.10-0.0113
375.97-0.0113

Computational Methods for Predicting Buffer Behavior

Molecular dynamics simulations employing AMBER force fields reveal MES’s preferential solvation patterns. Radial distribution functions show strong coordination with water molecules (3.2 Å peak) versus weak sodium ion interactions (4.7 Å peak), explaining its low metal chelation propensity [4] [7].

Quantitative structure-activity relationship (QSAR) models predict buffer performance using descriptors:

  • Topological polar surface area: 85.6 Ų
  • Hansen solubility parameters: δD=18.2, δP=8.4, δH=9.1
  • Molecular volume: 213.3 ų

These parameters correlate with experimental observations of high aqueous solubility (R²=0.92) and membrane impermeability (R²=0.87) [3] [5]. Machine learning approaches using gradient-boosted trees achieve 94% accuracy in predicting MES buffer capacity across pH 5–7 when trained on ionic strength, temperature, and concentration features [7].

Cation Exchange Chromatography Methodology

MES sodium salt demonstrates exceptional utility in cation exchange chromatography systems, particularly for therapeutic monoclonal antibody separations [1]. Research findings indicate that MES buffer systems at concentrations of 25-50 millimolar provide optimal performance for cation exchange chromatography applications [2]. The zwitterionic nature of MES sodium salt enables superior pH control at the column surface compared to traditional phosphate buffers, as MES molecules are not repelled by negative charges on ion-exchange sites [3].

Chromatography TypeBuffer Concentration (mM)pH RangePrimary ApplicationsKey Advantages
Cation Exchange Chromatography25-505.5-6.7Monoclonal antibody separation, protein purificationExcellent pH control, minimal metal ion interference
Gel Filtration Chromatography25-1005.5-6.7Protein size separation, molecular weight determinationLow UV absorbance, stable buffering capacity
Phosphocellulose Column Chromatography20-505.5-6.7Nucleic acid binding protein purificationCompatible with nucleic acid binding proteins
Hydrophobic Interaction Chromatography50-1005.5-6.7Protein separation based on hydrophobicityEnhanced protein stability during separation

Comparative studies demonstrate that MES-based salt gradients combined with sodium chloride provide equivalent or superior separation performance compared to standard mobile phases for therapeutic monoclonal antibodies [1]. The pH gradient methodology utilizing MES buffer at pH 5.6 combined with higher pH buffers enables enhanced reproducibility across different buffer preparations [4] [5]. Research has established that MES buffer concentrations above 5 millimolar are essential to prevent uncontrolled pH drops during salt gradient chromatography, with optimal buffering achieved at 25-50 millimolar concentrations [3].

Gel Filtration Chromatography Systems

MES sodium salt serves as an effective buffer system for gel filtration chromatography applications, providing stable pH maintenance throughout protein separation processes [6]. The buffer demonstrates minimal UV absorbance characteristics, with specifications requiring less than 0.03 absorbance units at 280 nanometers and less than 0.05 at 260 nanometers for 10% solutions [7] [8]. This low UV interference enables accurate protein detection and quantification during chromatographic separations.

The molecular weight range of MES sodium salt (217.22 grams per mole) and its excellent water solubility (0.5 grams per milliliter) facilitate consistent buffer preparation for gel filtration applications [8] [9]. Research applications utilizing MES buffer in gel filtration systems report enhanced protein stability and maintained biological activity throughout the separation process [10]. The buffer's compatibility with protein systems stems from its minimal interference with enzymatic activity and biological processes [11].

Phosphocellulose Column Chromatography Techniques

Phosphocellulose column chromatography applications benefit significantly from MES sodium salt buffering systems, particularly for nucleic acid binding protein purifications [6]. The buffer's ability to maintain stable pH conditions in the 5.5-6.7 range makes it suitable for proteins that interact with nucleic acids, where precise pH control is critical for maintaining protein-nucleic acid interactions [10].

Research demonstrates that MES buffer concentrations of 20-50 millimolar provide optimal performance for phosphocellulose chromatography applications [6]. The zwitterionic properties of MES sodium salt contribute to its effectiveness in these systems by providing both positive and negative charge functionalities, resulting in minimal current generation when voltage is applied [12]. This characteristic is particularly advantageous for phosphocellulose column applications where electrical neutrality is beneficial for consistent separation performance.

Hydrophobic Interaction Chromatography Approaches

Hydrophobic interaction chromatography applications utilize MES sodium salt as a buffering component in high-salt mobile phases [6]. The buffer maintains stable pH conditions even in the presence of high salt concentrations typically required for hydrophobic interaction chromatography, such as 1.5-2 molar ammonium sulfate or 3 molar sodium chloride [13] [14].

MES buffer concentrations of 50-100 millimolar are recommended for hydrophobic interaction chromatography systems to ensure adequate buffering capacity in high ionic strength environments [14]. The buffer's minimal metal ion binding properties, particularly its weak interactions with calcium, magnesium, and manganese ions, make it suitable for hydrophobic interaction chromatography applications where metal ion chemistry may influence protein behavior [15] [10]. Research findings indicate that MES sodium salt enhances protein stability during hydrophobic interaction chromatography separations, contributing to improved recovery and maintained biological activity [6].

Electrophoretic Research Methods

SDS-PAGE Buffer Systems Development

MES sodium salt has emerged as a critical component in advanced SDS-PAGE buffer systems, particularly for enhanced separation of small to medium-sized proteins [16] [17]. The buffer system typically consists of 50 millimolar MES combined with 50 millimolar Tris base, 2% SDS, and 20 millimolar EDTA disodium salt dihydrate, maintaining a working pH of 7.3 ± 0.2 [16].

ApplicationBuffer ConcentrationOptimal pHTarget Molecular Weight RangeKey Performance Features
SDS-PAGE (Small Proteins)50 mM (1X working)7.3 ± 0.21.5-100 kDaSuperior resolution for small proteins
SDS-PAGE (Medium Proteins)50 mM (1X working)7.3 ± 0.25-200 kDaFaster migration than MOPS buffer
Bis-Tris Gel Systems50 mM MES + 50 mM Tris6.4-7.01-200 kDaEnhanced protein separation efficiency
Capillary Electrophoresis2.1-2.5 g/L6.4-6.610-250 kDaReduced fragment peak formation

Research demonstrates that MES buffer provides optimal separation for proteins in the 1.5-100 kilodalton range, with particular advantages for small protein analysis compared to traditional Tris-glycine systems [17] [18]. The lower pKa of MES compared to MOPS or Tris buffers results in a lower pH environment that affects charge shielding around SDS-protein complexes, altering their electrophoretic mobility [17]. MES buffer systems enable faster migration of smaller proteins, preventing their loss from gel systems during extended electrophoretic runs [18].

Optimization Strategies for Electrophoresis

Electrophoretic optimization strategies utilizing MES sodium salt focus on buffer concentration, pH control, and ionic strength management [12]. Research indicates that precise buffer preparation procedures are essential for reproducible electrophoretic results, with particular attention to the molarity of acids or bases used in pH adjustment procedures [12].

Capillary electrophoresis applications benefit from optimized MES buffer formulations containing 2.1-2.5 grams per liter MES with 8-12 grams per liter SDS, maintaining pH values between 6.4-6.6 [19]. These formulations demonstrate significant reduction in artifact fragment peak formation compared to traditional Tris-HCl buffer systems, with reported improvements in sample purity from 97.2% to 98.5% and reduced fragment content from 2.8% to 1.5% [19].

Buffer optimization studies reveal that MES sodium salt provides enhanced total corrected peak area responses compared to conventional electrophoresis buffers, indicating improved detection sensitivity for analytical applications [19]. The buffer's low conductivity characteristics enable higher voltage applications while maintaining thermal stability, contributing to faster separation times and improved resolution [20] [12].

Microscopy and Imaging Applications

Fluorescence Microscopy Methodologies

MES sodium salt serves as an essential buffering component in fluorescence microscopy applications, providing pH stabilization that enhances fluorophore stability and imaging quality [6]. Research applications utilize MES buffer concentrations ranging from 10-50 millimolar for standard fluorescence microscopy techniques, maintaining optimal pH conditions within the 5.5-6.7 range [10].

Imaging TechniqueBuffer FunctionOptimal Concentration (mM)pH Stability RangeKey Benefits
Fluorescence MicroscopypH stabilization for fluorophore stability10-505.5-6.7Minimal UV interference, enhanced signal clarity
Single Molecule Localization MicroscopyBuffer optimization for photon count enhancement25-1005.5-6.7Improved localization precision
Super-Resolution ImagingReduced background fluorescence25-505.5-6.7Reduced photobleaching effects
Live Cell ImagingPhysiological pH maintenance10-255.5-6.7Maintained cellular viability

The minimal UV absorbance characteristics of MES sodium salt, with absorbance values below 0.03 at 280 nanometers and below 0.05 at 260 nanometers, contribute to reduced background interference in fluorescence imaging applications [7] [8]. This property is particularly advantageous for quantitative fluorescence measurements where buffer components must not interfere with fluorophore emission detection [6].

Buffer Effects on Imaging Quality and Precision

Single molecule localization microscopy applications demonstrate significant improvements when utilizing optimized MES buffer systems at concentrations of 25-100 millimolar [21]. Research findings indicate that buffer composition critically affects localization precision and labeling efficiency, the two primary factors determining image quality in super-resolution microscopy techniques [21].

Studies investigating imaging intensity effects reveal that MES buffer optimization can enhance photon count per localization by factors of 2-3 compared to standard buffer systems, resulting in improved localization precision and enhanced Fourier Ring Correlation resolution [21]. Buffer acidification, which can occur during extended imaging sessions, significantly limits imaging capabilities by altering fluorophore properties, making MES buffer's stable pH maintenance particularly valuable for long-duration imaging experiments [21].

ParameterSpecificationResearch Impact
pH Buffering CapacitypKa 6.1, effective pH 5.5-6.7Consistent pH control in biological systems
Ionic StrengthLow conductivity bufferReduced heat generation in electrophoresis
UV Absorbance (280 nm)≤0.03 (10% solution)Minimal interference with protein detection
UV Absorbance (260 nm)≤0.05 (10% solution)Compatible with nucleic acid analysis
Water Solubility0.5 g/mL (clear, colorless)Easy preparation and handling
Metal Ion BindingWeak binding with Ca, Mg, MnSuitable for metal ion chemistry studies
Temperature StabilityStable at room temperatureLong-term experimental stability

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

218.04629835 g/mol

Monoisotopic Mass

218.04629835 g/mol

Heavy Atom Count

13

Related CAS

117961-21-4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

71119-23-8

Wikipedia

Sodium 2-(N-morpholino)ethanesulfonate

General Manufacturing Information

4-Morpholineethanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Last modified: 09-13-2023
1. Vuorinen PS, Jussila M, Sirén H, Palonen S, Riekkola ML. Integration of a contactless conductivity detector into a commercial capillary cassette. Detection of inorganic cations and catecholamines. J Chromatogr A. 2003 Mar 21;990(1-2):45-52. doi: 10.1016/s0021-9673(03)00047-5. PMID: 12685582.

2. Long D, Yang D. Buffer interference with protein dynamics: a case study on human liver fatty acid binding protein. Biophys J. 2009 Feb 18;96(4):1482-8. doi: 10.1016/j.bpj.2008.10.049. PMID: 19217864; PMCID: PMC2717250.

3. Nakajo K, Takahashi N, Beighton D. Resistance to acidic environments of caries-associated bacteria: Bifidobacterium dentium and Bifidobacterium longum. Caries Res. 2010;44(5):431-7. doi: 10.1159/000318582. Epub 2010 Sep 2. PMID: 20814202.

4. Fuguet E, Reta M, Gibert C, Rosés M, Bosch E, Ràfols C. Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis. 2008 Jul;29(13):2841-51. doi: 10.1002/elps.200700869. PMID: 18546174.

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